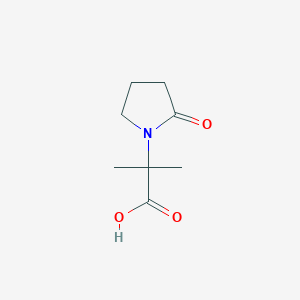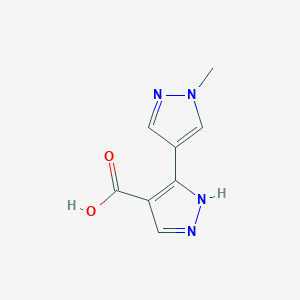
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a carboxylic acid group (-COOH) and two pyrazole rings. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyrazole rings and a carboxylic acid group. The presence of nitrogen in the pyrazole rings would make them aromatic and potentially reactive .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole rings and the carboxylic acid group. The pyrazole rings could potentially undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Biological Applications
The compound "3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid" and its derivatives are significant in the realm of heterocyclic chemistry, particularly for their biological activities. A mini-review by Cetin (2020) discusses the synthesis of pyrazole carboxylic acid derivatives and their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The review provides insights into the biological applications of these compounds, emphasizing their importance in medicinal chemistry (Cetin, 2020).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in the synthesis of bioactive pyrazole derivatives via multicomponent reactions (MCRs) have been highlighted by Becerra et al. (2022). This review focuses on the synthesis of pyrazole derivatives exhibiting antibacterial, anticancer, antifungal, antioxidant, and various other activities. The emphasis on MCRs underscores the efficiency and eco-friendliness of synthesizing biologically active molecules containing the pyrazole moiety (Becerra, Abonía, & Castillo, 2022).
Chemical Inhibitors and Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) investigates the role of chemical inhibitors, including pyrazole derivatives, in the selectivity and inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. This research provides crucial insights into the metabolic pathways and drug-drug interaction potential of these compounds, relevant for their application in pharmacokinetics and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pyrazole Derivatives as Anticancer Agents
The review by Tokala, Bora, and Shankaraiah (2022) elaborates on the synthesis of pyrazole derivatives using Knoevenagel condensation, showcasing their significant anticancer activities. The potential of these compounds to target various cancer biomarkers highlights their importance in developing new anticancer drugs and therapeutic strategies (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(2-10-12)7-6(8(13)14)3-9-11-7/h2-4H,1H3,(H,9,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMIIGOWNFQXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
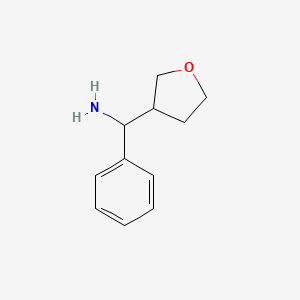
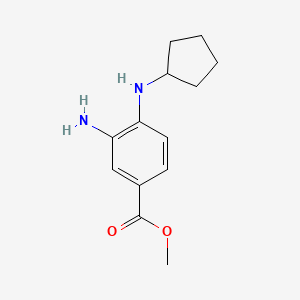
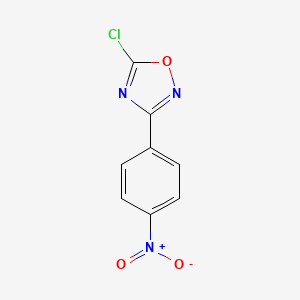
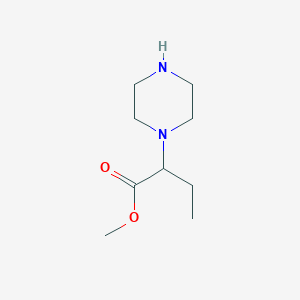
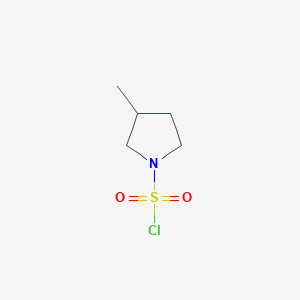
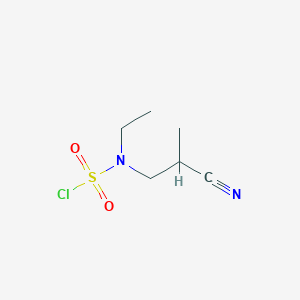
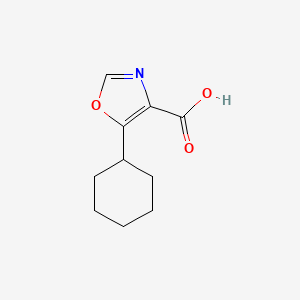
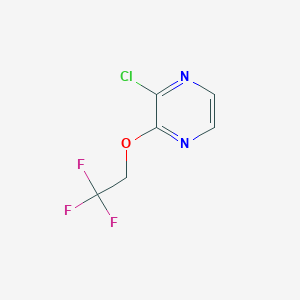
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

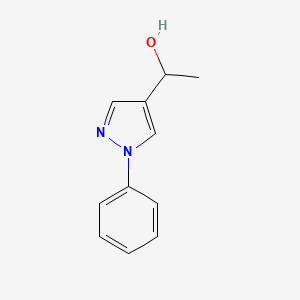
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
